molecular formula C13H19NO2 B2684904 2-cyclopentyl-N-(2-(furan-3-yl)ethyl)acetamide CAS No. 1428352-37-7

2-cyclopentyl-N-(2-(furan-3-yl)ethyl)acetamide

Cat. No. B2684904
M. Wt: 221.3
InChI Key: FNSGDULZUCTYDM-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-(furan-3-yl)ethyl)acetamide, also known as CX-5461, is a small molecule that has been identified as a potent inhibitor of RNA polymerase I transcription. It has been shown to have antitumor activity in preclinical studies and is being investigated as a potential treatment for various types of cancer.

Scientific Research Applications

Synthesis and Chemical Reactions

2-cyclopentyl-N-(2-(furan-3-yl)ethyl)acetamide, due to its furan and acetamide groups, can participate in various chemical reactions that are fundamental in synthetic organic chemistry. For example, furan derivatives are known to undergo decarboxylative Claisen rearrangement to yield heteroaromatic products. Similarly, furan compounds can be involved in radical cyclization reactions with unsaturated alcohols and 1,3-dicarbonyl compounds, leading to the formation of dihydropyrans and dihydrofurans, which are valuable intermediates for further chemical transformations (Craig et al., 2005); (Aslan et al., 2014).

Biological Activity

Research on furan and acetamide derivatives, similar in structure to 2-cyclopentyl-N-(2-(furan-3-yl)ethyl)acetamide, has shown that these compounds exhibit a range of biological activities. For instance, certain furan-acetamide derivatives have been synthesized and tested for their anticancer activity, demonstrating potential in the treatment of various cancer types. This includes the investigation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which have shown selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, particularly those containing furan rings, is an area of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science. The reactivity of furan compounds with various reagents can lead to the formation of complex heterocyclic structures that are challenging to synthesize through other means. For example, reactions involving furan derivatives can lead to the formation of azulene derivatives or complex lactones, showcasing the versatility of furan chemistry in the synthesis of novel organic compounds (Nozoe et al., 1971).

properties

IUPAC Name

2-cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-13(9-11-3-1-2-4-11)14-7-5-12-6-8-16-10-12/h6,8,10-11H,1-5,7,9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSGDULZUCTYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-N-[2-(furan-3-YL)ethyl]acetamide

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